molecular formula C8H16N2O3S B7728590 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea

Cat. No.: B7728590
M. Wt: 220.29 g/mol
InChI Key: YBDUCJOFQJTISO-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a dioxidotetrahydrothiophen ring and a trimethylurea moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophen ring back to its tetrahydrothiophen form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophilic bases.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to tetrahydrothiophen derivatives.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea is unique due to its combination of the dioxidotetrahydrothiophen ring and the trimethylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1,3,3-trimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-9(2)8(11)10(3)7-4-5-14(12,13)6-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUCJOFQJTISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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